molecular formula C22H26N4O2 B2593129 2-cyclohexyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide CAS No. 946268-06-0

2-cyclohexyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide

Cat. No. B2593129
CAS RN: 946268-06-0
M. Wt: 378.476
InChI Key: FMEBCAGTRKJEPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclohexyl group attached to an acetamide moiety, which is further linked to a methoxyimidazo[1,2-b]pyridazin-2-yl group.

Scientific Research Applications

Design and Synthesis of Novel Compounds

  • A study by El Kazzouli et al. (2011) involved the design and synthesis of a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, showcasing the interest in similar compounds for receptor targeting and potential therapeutic applications (El Kazzouli et al., 2011).

Applications in Heterocyclic Chemistry

  • Research by Rady and Barsy (2006) on the synthesis of pyridine and pyridazine derivatives highlights the versatility of related structures in generating a variety of pharmacologically relevant heterocyclic compounds (Rady & Barsy, 2006).

In Vitro Cytotoxic and Antibacterial Activities

  • Sa̧czewski et al. (2008) prepared and screened novel heteroaryl-acrylonitriles and acetamide derivatives for their antibacterial and cytotoxic activities, demonstrating the potential of such compounds in cancer therapy and infection control (Sa̧czewski et al., 2008).

Synthesis and Assessment as Insecticidal Agents

  • A study by Fadda et al. (2017) focused on synthesizing new heterocycles incorporating a thiadiazole moiety for assessment as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating the agricultural applications of similar compounds (Fadda et al., 2017).

Mechanism of Action

While the exact mechanism of action for this compound is not mentioned, a similar compound was found to target the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), exhibiting good in vitro antiviral activity .

properties

IUPAC Name

2-cyclohexyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-15-8-9-17(19-14-26-20(23-19)10-11-22(25-26)28-2)13-18(15)24-21(27)12-16-6-4-3-5-7-16/h8-11,13-14,16H,3-7,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEBCAGTRKJEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide

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